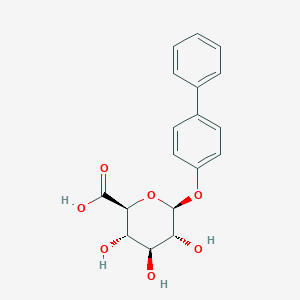

Acide glucopyranosiduronique, 4-biphénylyle, bêta-D-

Vue d'ensemble

Description

Applications De Recherche Scientifique

Glucopyranosiduronic acid, 4-biphenylyl, beta-D- has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of glucuronidation and other metabolic processes.

Biology: The compound is studied for its role in the metabolism of biphenyl compounds and its potential effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.

Industry: The compound is used in the development of new materials and chemical processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- typically involves the glucuronidation of 4-biphenylol. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes are used to catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 4-biphenylol . The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

In the chemical method, the synthesis can be carried out using glucuronic acid derivatives such as glucuronic acid lactone. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is conducted under anhydrous conditions .

Industrial Production Methods

Industrial production of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- may involve large-scale enzymatic processes due to the specificity and efficiency of enzymatic reactions. The use of immobilized enzymes can enhance the stability and reusability of the enzymes, making the process more cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions

Glucopyranosiduronic acid, 4-biphenylyl, beta-D- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the biphenyl moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used. These reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted biphenyl derivatives .

Mécanisme D'action

The mechanism of action of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- involves its interaction with specific enzymes and receptors in biological systems. The compound is metabolized by glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to various substrates. This process is essential for the detoxification and excretion of many xenobiotics and endogenous compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methylumbelliferylglucuronide

- 4-Nitrophenyl β-D-glucopyranosiduronic acid

- Oroxylin A 7-O-beta-D-glucuronide

- 4-Hydroxy Propofol 4-O-b-D-Glucuronide

- 4-Hydroxy Propofol 1-O-b-D-Glucuronide

Uniqueness

Glucopyranosiduronic acid, 4-biphenylyl, beta-D- is unique due to its specific structure, which combines the properties of glucuronic acid and biphenyl. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .

Activité Biologique

Glucopyranosiduronic acid, 4-biphenylyl, beta-D- is a compound of considerable interest due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

Chemical Structure and Synthesis

Chemical Properties:

- Molecular Formula: CHO

- Molar Mass: 346.33 g/mol

- CAS Number: 19132-91-3

The synthesis of Glucopyranosiduronic acid involves glucuronidation of 4-biphenylol, which can be achieved through enzymatic methods utilizing glucuronosyltransferase enzymes or via chemical methods using glucuronic acid derivatives under specific conditions .

Biological Mechanisms

Metabolism:

The compound undergoes metabolism primarily through the action of glucuronosyltransferase enzymes. This process is crucial for the detoxification and excretion of xenobiotics and endogenous compounds. The interaction with specific enzymes facilitates the transfer of glucuronic acid to various substrates, influencing its biological activity.

Antibacterial Activity:

Research has indicated that derivatives of glucopyranosiduronic acid exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Salmonella agona. This suggests potential applications in developing antibacterial agents.

Enzyme Inhibition:

Studies have explored the enzyme inhibition characteristics of structurally related compounds, highlighting their therapeutic potential in modulating biological pathways. Such findings are relevant for understanding the broader implications of this compound in medicinal chemistry.

Table 1: Biological Activities of Glucopyranosiduronic Acid Derivatives

Case Studies

-

Antibacterial Efficacy:

A study evaluated the antibacterial activity of glucopyranosiduronic acid derivatives against common pathogens. Results indicated significant inhibition zones, suggesting effective antibacterial properties that could be harnessed in clinical settings. -

Neurological Protection:

Research on glucuronidated flavonoids demonstrated that similar compounds can accumulate in the brain and ameliorate neurological symptoms. This indicates a potential role for glucopyranosiduronic acid in neuroprotection through metabolic pathways that enhance brain health .

Applications in Medicine and Industry

Therapeutic Potential:

Ongoing research is focused on exploring the therapeutic applications of Glucopyranosiduronic acid, particularly its role as a biomarker for certain diseases and its use in drug development. The compound's ability to modulate biological pathways opens avenues for innovative treatments.

Industrial Uses:

In industrial contexts, glucopyranosiduronic acid is utilized in developing new materials and chemical processes due to its unique chemical properties. The specificity of enzymatic reactions makes it a candidate for large-scale production processes.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZQPUBFBMWPMZ-RNGZQALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172650 | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19132-91-3 | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.